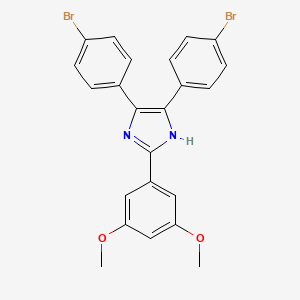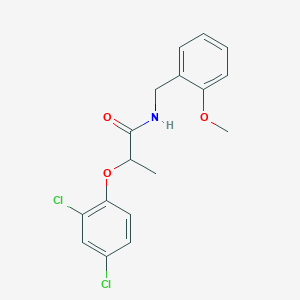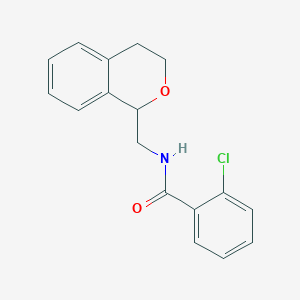![molecular formula C17H17N3O5 B4966767 N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide, also known as MNPEE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in the development and progression of diseases. For example, N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators, and to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. For example, N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide has been shown to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth of bacteria and fungi, and to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide has several advantages as a research tool, including its high potency, selectivity, and stability. However, N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide. One potential direction is to investigate its potential applications in the field of nanotechnology, as N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide has been shown to exhibit promising properties as a building block for the synthesis of functionalized nanoparticles. Another potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide can be synthesized through a multistep process that involves the reaction of 4-nitrobenzaldehyde with 4-methoxyphenylacetonitrile in the presence of sodium methoxide to form the intermediate product, 4-methoxyphenyl-2-nitropropene. This intermediate product is then reacted with ethylenediamine in the presence of potassium carbonate to yield N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide has been studied extensively in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and nanotechnology. N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-25-15-8-2-12(3-9-15)10-11-18-16(21)17(22)19-13-4-6-14(7-5-13)20(23)24/h2-9H,10-11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSJNFBMTUVXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-fluorophenyl)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4966686.png)
![5-bromo-2-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4966692.png)
![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4966704.png)
![4-({[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4966710.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-methylglycinamide](/img/structure/B4966719.png)


![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)
![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-2,4-pentanedione](/img/structure/B4966743.png)

![ethyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-beta-alaninate](/img/structure/B4966759.png)
![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)